molecular formula C20H26N2O B3036706 2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol CAS No. 400075-47-0

2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol

Cat. No.: B3036706
CAS No.: 400075-47-0
M. Wt: 310.4 g/mol
InChI Key: BAKDCTRFZZTLJI-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a phenyl-ethanol moiety. It is known for its psychoactive properties and has been studied for its potential use in medicinal chemistry and other scientific research areas.

Preparation Methods

The synthesis of 2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol typically involves the reaction of 2,4-dimethylphenylpiperazine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .

Scientific Research Applications

2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological systems, including its effects on cellular processes and its potential as a biochemical probe.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders due to its psychoactive properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with serotonin and dopamine receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol can be compared with other similar compounds, such as:

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and are studied for their potential therapeutic applications.

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties, this compound is used in research related to central nervous system disorders.

    1-(3-Trifluoromethylphenyl)piperazine: Often studied in combination with other psychoactive substances, this compound has applications in neuropharmacology. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which distinguishes it from other piperazine derivatives.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16-8-9-19(17(2)14-16)22-12-10-21(11-13-22)15-20(23)18-6-4-3-5-7-18/h3-9,14,20,23H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKDCTRFZZTLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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